

Molecular structure of 3-(4-Chlorophenoxy)piperidine hydrochloride

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)piperidine
hydrochloride

CAS No.: 38247-51-7

Cat. No.: B1356481

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An In-Depth Technical Guide to the Molecular Structure of **3-(4-Chlorophenoxy)piperidine Hydrochloride**

Introduction

3-(4-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research.[1] Its structural motif, featuring a piperidine ring linked via an ether bond to a 4-chlorophenoxy group, serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] This compound is particularly valuable in the development of novel therapeutic agents, including those targeting neurological disorders.[1][2]

This technical guide provides a comprehensive elucidation of the molecular structure of **3-(4-Chlorophenoxy)piperidine hydrochloride**. We will employ a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This correlative methodology is the cornerstone of modern chemical analysis, ensuring an unambiguous and self-validating confirmation of the compound's identity and connectivity.

Chemical Identity:

- Systematic Name: **3-(4-chlorophenoxy)piperidine hydrochloride**

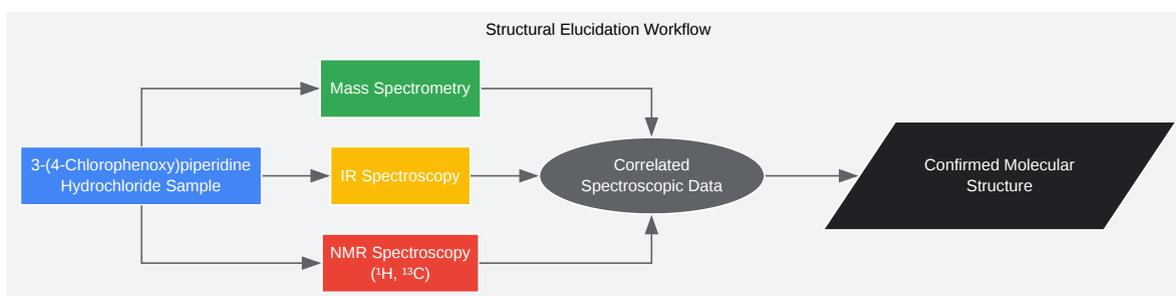
- Molecular Formula: $C_{11}H_{14}ClNO \cdot HCl$ ($C_{11}H_{15}Cl_2NO$)[1][3]
- Molecular Weight: 248.15 g/mol [1][3]
- CAS Number: 38247-51-7[1]

Caption: 2D Structure of **3-(4-Chlorophenoxy)piperidine Hydrochloride**.

Methodology for Structural Elucidation

The definitive confirmation of a molecule's structure relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system. Our approach is grounded in three pillars of spectroscopic analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns, further confirming the structure.



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Caption: Workflow for Spectroscopic Structure Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Causality Behind Experimental Choices

For a hydrochloride salt that is soluble in polar solvents, deuterated dimethyl sulfoxide (DMSO- d_6) or deuterium oxide (D_2O) are excellent solvent choices. DMSO- d_6 is often preferred as it solubilizes a wide range of organic salts and does not exchange with N-H protons, allowing for their observation.

1H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Ar-H (ortho to O)	~7.30	Doublet (d)	2H	Deshielded by the adjacent oxygen and influenced by the chlorine atom.
Ar-H (meta to O)	~7.00	Doublet (d)	2H	Shielded relative to the ortho protons.
C3-H (methine)	~4.6-4.8	Multiplet (m)	1H	Significantly deshielded by the adjacent electronegative oxygen atom.
C2-H, C6-H (axial/equatorial)	~3.0-3.5	Multiplet (m)	4H	Deshielded by the adjacent protonated nitrogen atom.
C4-H, C5-H (axial/equatorial)	~1.7-2.2	Multiplet (m)	4H	Typical aliphatic region for piperidine ring protons. [4]
N ⁺ H ₂	~8.5-9.5 (in DMSO)	Broad singlet (br s)	2H	Protons on the positively charged nitrogen are deshielded and often exchange, leading to a broad signal.

*Note: The aromatic protons will exhibit an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Rationale
C-O (Aromatic)	~156-158	Aromatic carbon directly attached to the ether oxygen is significantly deshielded.
C-Cl (Aromatic)	~125-127	Carbon attached to chlorine shows a moderate downfield shift.
Ar-CH	~129-130, ~116-118	Two distinct signals for the aromatic methine carbons.
C3 (Piperidine)	~75-78	Aliphatic carbon attached to the ether oxygen is strongly deshielded.
C2, C6 (Piperidine)	~48-52	Carbons adjacent to the protonated nitrogen are deshielded.
C4, C5 (Piperidine)	~25-30	Typical aliphatic chemical shifts for the remaining piperidine carbons.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **3-(4-Chlorophenoxy)piperidine hydrochloride** in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of carbon signals.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Frequencies

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Rationale
N ⁺ -H Stretch	2500-3000	Broad, Strong	Characteristic stretching of the ammonium group in the hydrochloride salt. [5]
Aromatic C-H Stretch	3030-3100	Medium	Stretching of sp ² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch	2850-2980	Medium-Strong	Stretching of sp ³ C-H bonds in the piperidine ring.
Aromatic C=C Stretch	~1595, ~1490	Medium-Strong	Benzene ring stretching vibrations. [6]
Asymmetric C-O-C Stretch	1220-1260	Strong	Characteristic, strong absorption for an aryl-alkyl ether. [7][8]
C-N Stretch	1100-1200	Medium	Stretching of the carbon-nitrogen bond in the piperidine ring.
C-Cl Stretch	1085-1095	Strong	Stretching of the carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid **3-(4-Chlorophenoxy)piperidine hydrochloride** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

- Analysis: Collect the spectrum over the range of 4000-400 cm^{-1} . The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's substructures through controlled fragmentation.

Causality Behind Experimental Choices

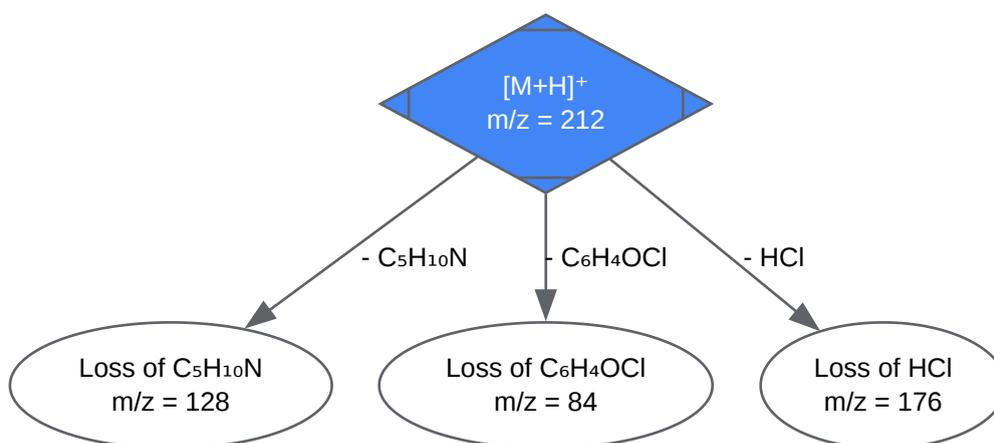
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and salt-like molecules. It typically generates the protonated molecular ion $[\text{M}+\text{H}]^+$ of the free base with minimal initial fragmentation, making it perfect for determining the molecular weight. Tandem MS (MS/MS) is then used to induce and analyze fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z)

- Free Base ($\text{C}_{11}\text{H}_{14}\text{ClNO}$) Monoisotopic Mass: 211.0764 g/mol .[\[9\]](#)
- Protonated Molecule $[\text{M}+\text{H}]^+$: The primary ion observed in ESI-MS will be at $m/z \approx 212.0837$.
[\[9\]](#)
- Isotopic Pattern: A characteristic $[\text{M}+\text{H}]^+ / [\text{M}+\text{H}+2]^+$ peak ratio of approximately 3:1 will be observed due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes, serving as a definitive marker for a chlorine-containing compound.

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the precursor ion (m/z 212) would likely reveal fragments resulting from the cleavage of the piperidine ring and the ether linkage. Alpha-cleavage next to the nitrogen is a characteristic fragmentation pathway for piperidine derivatives.[\[10\]](#)



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Caption: Plausible MS/MS Fragmentation Pathways for m/z 212.

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~ 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Chromatography: Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to ensure sample purity before it enters the mass spectrometer.
- Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode.
- Mass Analysis: Acquire full scan mass spectra using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the accurate mass and isotopic pattern.
- Tandem MS: Select the $[M+H]^+$ ion (m/z 212) for collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

The collective data from NMR, IR, and MS provide a robust and internally consistent elucidation of the molecular structure of **3-(4-Chlorophenoxy)piperidine hydrochloride**. NMR spectroscopy defines the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (amine salt, aryl ether, aromatic ring), and mass spectrometry verifies the molecular weight, elemental composition

(via isotopic pattern), and substructures (via fragmentation). This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and drug development for the unequivocal structural characterization of synthetic intermediates.

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